molecular formula C20H23ClN2O3 B2717039 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421492-14-9

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2717039
CAS No.: 1421492-14-9
M. Wt: 374.87
InChI Key: VKPLOFQJPQYDEN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Piperidine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with a piperidine derivative, such as 4-(pyridin-2-yloxy)piperidine, under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
  • 2-(4-Fluorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to the presence of both chlorophenoxy and pyridin-2-yloxy groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one, commonly referred to as a phenoxy compound, belongs to a class of chemicals known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a chlorophenoxy group and a pyridine moiety, which are known to influence its biological interactions. The structure can be represented as follows:

C18H22ClN2O3\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_2\text{O}_3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that phenoxy compounds exhibit significant antimicrobial properties. For instance, the presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth.
    • Case Study : A study evaluating various phenoxy compounds found that derivatives similar to this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus.
  • Anticancer Potential :
    • Research suggests that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.
    • Research Findings : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and apoptosis.
  • Neuropharmacological Effects :
    • The piperidine and pyridine components are often linked to neuroactive properties. Compounds with these structures have been studied for their effects on neurotransmitter systems.
    • Research Evidence : Animal studies have shown that such compounds can influence dopaminergic and serotonergic pathways, suggesting potential applications in treating neurodegenerative diseases.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The chlorophenyl group may interact with bacterial cell membranes, disrupting their integrity.
  • The piperidine ring could modulate neurotransmitter receptors, influencing neurological functions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-20(2,26-17-8-6-15(21)7-9-17)19(24)23-13-10-16(11-14-23)25-18-5-3-4-12-22-18/h3-9,12,16H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLOFQJPQYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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